molecular formula C12H13BrN2O2 B560474 methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate CAS No. 1346702-52-0

methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate

Cat. No.: B560474
CAS No.: 1346702-52-0
M. Wt: 297.152
InChI Key: PNWPGLSNRZLQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 1st position, and a methyl ester group at the 4th position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate typically involves the following steps:

    Bromination: The starting material, 1H-indazole, undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Alkylation: The brominated intermediate is then subjected to alkylation with isopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the isopropyl group at the 1st position.

    Esterification: Finally, the carboxylic acid group at the 4th position is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4), or basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

  • Substituted indazole derivatives, oxides, reduced derivatives, and carboxylic acids.

Scientific Research Applications

Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Chemical Biology: It is employed as a probe to study enzyme activities and protein interactions.

    Material Science: The compound is used in the development of novel materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Modulating Receptors: It can interact with cellular receptors, modulating their signaling pathways and leading to therapeutic effects.

    Interfering with DNA/RNA: The compound may bind to DNA or RNA, interfering with their replication or transcription processes.

Molecular Targets and Pathways:

    Enzymes: Kinases, proteases, and oxidoreductases.

    Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors.

    Pathways: Apoptosis, cell cycle regulation, and signal transduction pathways.

Comparison with Similar Compounds

  • Methyl 6-chloro-1-(propan-2-yl)-1H-indazole-4-carboxylate
  • Methyl 6-fluoro-1-(propan-2-yl)-1H-indazole-4-carboxylate
  • Methyl 6-iodo-1-(propan-2-yl)-1H-indazole-4-carboxylate

Comparison:

  • Uniqueness: The presence of a bromine atom at the 6th position imparts unique reactivity and biological activity compared to other halogenated derivatives.
  • Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.
  • Biological Activity: The brominated compound may exhibit different pharmacological profiles and potency compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

methyl 6-bromo-1-propan-2-ylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-7(2)15-11-5-8(13)4-9(12(16)17-3)10(11)6-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWPGLSNRZLQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of methyl 6-bromo-1H-indazole-4-carboxylate (1.25 g, 4.90 mmol) in N,N-dimethylformamide (25 mL) was added sodium hydride (0.216 g, 5.39 mmol). The reaction mixture was stirred for 15 min, then 2-bromopropane (0.920 mL, 9.80 mmol) was added and the reaction allowed to warm to RT. The reaction was maintained at RT overnight. The contents were concentrated to about ½ volume, then poured into saturated NH4Cl (200 mL) with stirring. The contents were extracted with ether (2×) and the combined organics washed with brine, dried (MgSO4), filtered, and concentrated to give an orange residue (1.55 g crude). Purification by silica gel chromatography (eluent: 5-25% ethyl acetate in hexanes) gave methyl 6-bromo-1-(1-methylethyl)-1H-indazole-4-carboxylate (0.60 g, 40% yield) and methyl 6-bromo-2-(1-methylethyl)-2H-indazole-4-carboxylate (0.65 g, 43% yield). Both products were isolated and methyl 6-bromo-1-(1-methylethyl)-1H-indazole-4-carboxylate was taken on to the next step. Data for 1-alkylated isomer: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.48 (s, 1H) 8.02 (d, J=1.52 Hz, 1H) 7.85 (s, 1H) 4.83 (dt, J=13.33, 6.60 Hz, 1H) 4.04 (s, 3H) 1.63 (s, 3H) 1.61 (s, 3H); LC-MS (ES) [M+H]+ 297.5/299.5. Data for 2-alkylated isomer: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.72 (s, 1H), 8.25 (s, 1H), 7.80 (d, J=1.5 Hz, 1H), 4.96 (m, 1H), 3.95 (s, 3H), 1.57 (d, J=6.6 Hz, 6H); LC-MS (ES) [M+H]+ 297.5/299.5.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.216 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 6-bromo-1H-indazole-4-carboxylate (4 g, 14.92 mmol) in acetonitrile (30 mL), cesium carbonate (9.7 g, 29.8 mmol) was added followed by 2-iodopropane (3.8 g, 22.3 mmol) and the reaction mixture stirred at 90° C. for 2 h. On completion, the reaction mixture was concentrated under reduced pressure and the residue diluted with water and extracted with ethyl acetate. The combined organic layers were washed with water, brine and dried over sodium sulfate. Solvent was removed under reduced pressure to afford crude material which was purified by column chromatography to afford methyl 6-bromo-1-isopropyl-1H-indazole-4-carboxylate (1.5 g, 32.6%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.